molecular formula C10H20O2SSi B2882510 3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde CAS No. 2416231-31-5

3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde

Cat. No. B2882510
CAS RN: 2416231-31-5
M. Wt: 232.41
InChI Key: PFVDOLGUXLSZNO-UHFFFAOYSA-N
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Description

This compound contains a thietane ring, which is a heterocyclic compound with a four-membered ring containing three carbon atoms and one sulfur atom. It also has an aldehyde functional group attached to the ring, and a tert-butyl(dimethyl)silyl ether group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable thietane precursor with a tert-butyl(dimethyl)silyl protected aldehyde . The tert-butyl(dimethyl)silyl group is often used as a protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the characteristic tetrahedral geometry of the thietane ring, with the oxygen of the aldehyde group and the oxygen of the silyl ether group likely in axial positions .


Chemical Reactions Analysis

The aldehyde group is a reactive functional group that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation . The silyl ether group can act as a protecting group and can be removed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Synthesis and Photophysical Properties : The synthesis of tert-Butyl-1,3-dimethylpyrene 5-carbaldehyde derivatives has shown promise for organic optoelectronic applications. These compounds demonstrate significant potential in areas like organic light-emitting devices (OLEDs) due to their unique photophysical properties. This research opens up possibilities for utilizing similar chemical structures in the development of new optoelectronic materials (Hu et al., 2013).

  • Chemical Warfare Agent Detection : A derivative, namely (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, was developed for the detection of chemical warfare nerve agents. This application underscores the importance of such chemicals in safety and defense technologies, demonstrating a rapid response and a visible color change when exposed to nerve agents (Lee et al., 2012).

Asymmetric Synthesis and Catalysis

  • Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, related in structure and synthetic utility, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the creation of a wide range of highly enantioenriched amines, showcasing the utility of protective groups like the tert-butyl(dimethyl)silyl group in stereochemical control during synthesis (Ellman et al., 2002).

  • Catalytic Synthesis Applications : The reactivity of certain silyl-protected compounds with organolithium reagents indicates potential applications in catalysis and synthetic methodology. This aspect is crucial for developing new synthetic routes and enhancing the efficiency of chemical transformations (Gimisis et al., 2003).

Drug Development and Biological Studies

  • Enhancement of Drug Cytotoxicity : The tert-butyl dimethyl silyl group has been identified as playing a significant role in enhancing the cytotoxic activity of drugs against human tumor cells. This finding is crucial for the design of more effective cancer therapeutics, demonstrating how modifying chemical structures can lead to improved biological activities (Donadel et al., 2005).

Safety and Hazards

While specific safety and hazard data for this compound is not available, general safety measures should be taken when handling it due to the presence of the reactive aldehyde group .

Future Directions

The utility of this compound in synthetic applications could be explored further, particularly leveraging the reactivity of the aldehyde group and the protective capacity of the silyl ether group .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2SSi/c1-9(2,3)14(4,5)12-10(6-11)7-13-8-10/h6H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVDOLGUXLSZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CSC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde

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